Methyl 3-sulfamoylbenzoate
CAS No.: 59777-67-2
Cat. No.: VC2315021
Molecular Formula: C8H9NO4S
Molecular Weight: 215.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59777-67-2 |
---|---|
Molecular Formula | C8H9NO4S |
Molecular Weight | 215.23 g/mol |
IUPAC Name | methyl 3-sulfamoylbenzoate |
Standard InChI | InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) |
Standard InChI Key | BUYUOBGADRKVAP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Canonical SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structure
Methyl 3-sulfamoylbenzoate is an organic compound characterized by a benzoate ester structure with a sulfamoyl group at the meta position. Its key identifiers are:
Parameter | Value |
---|---|
IUPAC Name | Methyl 3-sulfamoylbenzoate |
CAS Number | 59777-67-2 |
Molecular Formula | C8H9NO4S |
Molecular Weight | 215.23 g/mol |
Synonyms | Methyl 3-aminosulfonyl benzoate, Benzoic acid, 3-(aminosulfonyl)-, methyl ester, 3-Methoxycarbonylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) |
Standard InChIKey | BUYUOBGADRKVAP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
The compound consists of a benzoic acid methyl ester with a sulfamoyl group (-SO2NH2) attached at position 3 of the benzene ring, giving it unique chemical reactivity properties .
Physical and Chemical Properties
Methyl 3-sulfamoylbenzoate demonstrates several notable physical and chemical characteristics:
Property | Value |
---|---|
Physical State | Solid (powder to crystal) |
Density | 1.377 g/cm³ |
Boiling Point | 402.4°C at 760 mmHg |
Flash Point | 197.1°C |
LogP | 1.90170 |
PSA (Polar Surface Area) | 94.84000 |
Index of Refraction | 1.556 |
These physical properties indicate the compound is relatively stable under standard laboratory conditions, with a high boiling point suggesting thermal stability . The moderate LogP value of 1.90170 indicates a balance between hydrophilicity and lipophilicity, which may be advantageous for certain pharmaceutical applications and cellular permeability.
Synthesis Methods
While the search results don't provide a specific synthetic route for methyl 3-sulfamoylbenzoate, similar compounds offer insights into potential synthesis methods:
Direct Conversion from Substituted Precursors
A potential synthesis route could involve direct nucleophilic aromatic substitution. This approach has been demonstrated for related compounds, where appropriate precursors react with sodium aminosulfinate in the presence of a catalyst .
Catalytic Methods
Copper-catalyzed reactions have proven effective for similar compounds. For example, in the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, cuprous bromide was employed as a catalyst with tetrahydrofuran (THF) as the solvent :
Reactant | Quantity | Role |
---|---|---|
2-Methoxy-5-chlorobenzoic acid methyl ester | 50g (0.25mol) | Starting material |
Cuprous bromide | 3.6g (0.025mol) | Catalyst |
Amino-sulfinic acid sodium | 26.8g (0.26mol) | Sulfamoyl source |
Tetrahydrofuran | 300g | Solvent |
This reaction was conducted at 45°C for 14 hours, followed by decolorization with activated carbon, filtration, and vacuum concentration to yield the final product .
Hazard Category | Classification |
---|---|
Acute Toxicity (Oral) | Harmful if swallowed (H302) |
Skin Corrosion/Irritation | Causes skin irritation (H315) |
Eye Damage/Irritation | Causes serious eye irritation (H319) |
STOT-SE | May cause respiratory irritation (H335) |
Proper handling requires protective measures including:
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Using appropriate personal protective equipment (gloves, safety goggles)
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Working in well-ventilated areas
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Storing in sealed containers at room temperature in dry environments
Applications in Research and Industry
Pharmaceutical Applications
Methyl 3-sulfamoylbenzoate and structurally similar compounds have demonstrated significant potential in pharmaceutical research:
Building Block for Drug Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its dual functionality—the methyl ester group and the sulfamoyl moiety—provides multiple sites for further chemical modifications.
Chemical Research Applications
The compound is used in various chemical and synthetic applications:
Laboratory Research
Methyl 3-sulfamoylbenzoate is primarily employed in laboratory settings for various chemical applications and as a reference standard in analytical procedures.
Environmental Studies
The compound has been classified as a pollutant found in municipal wastewater treatment plants, making it relevant to environmental monitoring and remediation research .
Comparison with Related Compounds
To better understand the properties and applications of methyl 3-sulfamoylbenzoate, it's valuable to compare it with structurally related compounds:
The positional isomers exhibit different physical, chemical, and biological properties due to the varying electronic and steric effects of the sulfamoyl group's position on the aromatic ring.
Research Findings and Developments
Structure-Activity Relationship Studies
While specific research on methyl 3-sulfamoylbenzoate is limited in the available literature, studies on related compounds provide valuable insights:
Carbonic Anhydrase Research
Methyl sulfamoylbenzoate derivatives have been studied extensively for their interaction with carbonic anhydrases. Research has demonstrated that the binding affinity and selectivity can be significantly influenced by:
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Position of the sulfamoyl group on the benzene ring
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Presence of additional substituents
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Nature of the ester group
For example, in one study, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrated extremely high binding affinity to CAIX with dissociation constants in the picomolar range, exhibiting more than 100-fold selectivity over other carbonic anhydrase isozymes .
Chemical Reactivity Studies
The reactivity of the sulfamoyl group in methyl sulfamoylbenzoates has been explored in various contexts:
Nucleophilic Substitution Reactions
The sulfamoyl group can participate in nucleophilic substitution reactions, particularly when positioned ortho or para to electron-withdrawing groups. This reactivity has been exploited in the synthesis of more complex molecules for pharmaceutical applications .
Coordination Chemistry
The sulfamoyl group can act as a ligand in coordination chemistry, forming complexes with various metal ions. This property has potential applications in catalysis and material science.
Recent Developments and Future Directions
Medicinal Chemistry
Recent research has explored the potential of sulfamoylbenzoate derivatives in various therapeutic areas:
Anticancer Research
Sulfamoylbenzoate derivatives have shown promise as potential anticancer agents, particularly through their interaction with carbonic anhydrase IX, which is overexpressed in many solid tumors and associated with cancer progression and metastasis .
Anti-infective Applications
Some sulfamoyl-containing compounds have demonstrated antimicrobial properties, suggesting potential applications in the development of new anti-infective agents.
Future Research Opportunities
Several promising research directions for methyl 3-sulfamoylbenzoate include:
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Development of more selective carbonic anhydrase inhibitors for targeted cancer therapy
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Exploration of its potential as a building block for novel bioactive compounds
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Investigation of its role in chemical biology as a probe for studying biological systems
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Assessment of its environmental impact and potential remediation strategies
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